molecular formula C15H21NO4 B124071 Metolachlor OA CAS No. 152019-73-3

Metolachlor OA

Cat. No. B124071
CAS RN: 152019-73-3
M. Wt: 279.33 g/mol
InChI Key: LNOOSYCKMKZOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metolachlor OA is a metabolite of the herbicide metolachlor, which is extensively used in agriculture for controlling weeds in various crops. It is known for its inhibitory effects on protein synthesis in plants, leading to decreased cell proliferation, growth, and reproductive ability in non-target organisms . This compound has been detected in aquatic systems and has raised concerns due to its potential environmental and health risks .

Synthesis Analysis

The synthesis of metolachlor involves the creation of four stereoisomers due to its axial and central chirality. The industrial-scale synthesis, including non-enantioselective and enantioselective methods, has been developed, with the latter involving a catalyzed enantioselective hydrogenation step. The (S)-metolachlor isomer, which exhibits stronger biological effects, is now predominantly used in agriculture, reducing the environmental load due to lower dosages required .

Molecular Structure Analysis

Metolachlor's molecular structure consists of two chiral centers, resulting in four possible stereoisomers. These isomers do not interconvert at room temperature, which is significant for the stability and bioactivity of the compound. The stereochemistry of metolachlor is crucial for its herbicidal activity, and the separation of these isomers has practical implications for its use

Scientific Research Applications

Photodegradation and Advanced Oxidation Processes

Metolachlor, a common herbicide, has raised concerns due to its presence in ground and surface waters and associated health risks. Research has explored its degradation via ultraviolet (UV) photolysis and UV/hydrogen peroxide advanced oxidation processes (AOP). These studies are crucial in developing effective treatments for removing metolachlor from water. The degradation pathway of metolachlor, including byproducts, has been detailed, providing valuable insights into water treatment processes (Wu, Shemer, & Linden, 2007).

Environmental Impact and Toxicity Studies

  • Chronic Toxicity in Aquatic Organisms : The impact of metolachlor OA on aquatic life has been examined, particularly on the early life stages of marbled crayfish. Chronic exposure affects growth, development, antioxidant systems, and causes pathological changes, highlighting the environmental risks of this compound (Velíšek et al., 2018).
  • Effects on Algae : Studies have shown that metolachlor disrupts the physiology of the green microalga Pseudokirchneriella subcapitata, affecting metabolic activity, growth yield, and cell morphology. This provides insight into the broader ecological impact of metolachlor on non-target organisms (Machado & Soares, 2020).

Metolachlor Stereoisomers: Analysis and Stability

Research on metolachlor stereoisomers has focused on their enantioseparation, identification, and chiral stability. This work is crucial for understanding the enantioselective behavior of phyto-biochemical processes and the environmental fate of metolachlor (Xie et al., 2016).

Mechanism of Action

Target of Action

Metolachlor OA, a derivative of the herbicide Metolachlor, primarily targets the synthesis of protein and chlorophyll in plants . It is a member of the chloroacetamide family of herbicides and is highly effective against grasses . The compound’s action on these targets leads to detrimental effects on the growth and behavior of several organisms .

Mode of Action

This compound interacts with its targets by inhibiting the synthesis of protein and chlorophyll, which are essential for plant growth . This interaction results in the stunting of plant growth, thereby making this compound an effective herbicide .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of elongases and the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . The compound’s action results in alterations in the cell cycle progression . The degradation of this compound in the environment is predominantly due to microbial action .

Pharmacokinetics

It is known that this compound is a persistent compound and its metabolites have been frequently detected in soils and surface and groundwaters . Microbial degradation is predominantly responsible for the removal of this compound from soil and water .

Result of Action

The molecular and cellular effects of this compound’s action involve alterations in the cell cycle progression . The levels of the retinoblastoma protein, including two of its hyperphosphorylated forms, are decreased in this compound exposed cells possibly leading to cell cycle arrest .

Action Environment

Environmental factors such as the presence of organic waste (OW) can influence the action, efficacy, and stability of this compound . OW amendments can affect the sorption, degradation, and leaching of this compound . It affected the degradation pathways with an increase of met-oa relative to met-esa formed after ow amendment .

Safety and Hazards

Metolachlor OA can cause skin irritation and eye irritation . Headache and nausea may occur following prolonged exposure .

Future Directions

Research is being conducted on the microbial degradation of Metolachlor OA. A fungal strain MET-F-1 has been isolated which could degrade 88.6% of 50 mg/L metolachlor coupled with 0.1% glucose plus 0.1% yeast extract within 384 h under optimal conditions . This strain shows promise for use in metolachlor-contaminated soil remediation .

properties

IUPAC Name

2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-5-12-8-6-7-10(2)13(12)16(11(3)9-20-4)14(17)15(18)19/h6-8,11H,5,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOOSYCKMKZOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037568
Record name Metolachlor OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152019-73-3
Record name Metolachlor oxanilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152019-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metolachlor OA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152019733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolachlor OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-ethyl-6-methyl-phenyl)-N-(2-methoxy-1-methyl-ethyl)-oxalamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOLACHLOR OA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09UDI0MFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metolachlor OA
Reactant of Route 2
Reactant of Route 2
Metolachlor OA
Reactant of Route 3
Metolachlor OA
Reactant of Route 4
Reactant of Route 4
Metolachlor OA
Reactant of Route 5
Reactant of Route 5
Metolachlor OA
Reactant of Route 6
Reactant of Route 6
Metolachlor OA

Q & A

A: Research suggests that the herbicide metolachlor is preferentially retained in vegetative filter strips compared to its metabolites metolachlor OA and metolachlor ESA. [] This preferential retention could be due to the differences in sorption properties between metolachlor and its metabolites, leading to higher concentrations of the metabolites in surface runoff.

A: Studies have consistently shown that this compound is more frequently detected and often found at higher concentrations than its parent compound, metolachlor, in both groundwater and streams. [, ] For instance, in a study conducted in southern Georgia, this compound was detected in 33% of groundwater samples, while metolachlor was only found in 7% of the samples. [] Similarly, in stream samples from the same study, this compound was present in 61% of samples, whereas metolachlor was not detected at all. []

A: The detection of this compound, along with other herbicide degradation products, in both treated and untreated water samples from water treatment plants raises concerns about potential public health impacts. [] Although the concentrations of these compounds are generally lower in treated water, their presence highlights the need for comprehensive monitoring and effective treatment strategies to ensure the safety of drinking water.

A: Research indicates that this compound and metolachlor ESA can persist in agricultural soils for several years after metolachlor application. [] This persistence allows them to leach into groundwater and runoff into surface water, posing a potential threat to aquatic ecosystems and drinking water sources.

A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for the detection and quantification of this compound in water samples. [, ] This method offers high sensitivity and selectivity, enabling the analysis of trace levels of this compound in complex environmental matrices.

A: Studies have investigated the chronic toxicity of this compound on marbled crayfish, revealing its potential to impair growth, ontogenetic development, and induce oxidative stress in early life stages. [] These findings highlight the potential ecological risks associated with the presence of this compound in aquatic environments.

A: While water quality standards exist for some herbicides, including metolachlor, specific standards for their metabolites, such as this compound, are often lacking. [] This absence of regulatory limits makes it challenging to assess the potential health risks associated with the presence of these metabolites in drinking water.

A: Ongoing research focuses on understanding the degradation pathways and leaching behavior of metolachlor and its metabolites in different soil types. [] This research is crucial for developing effective mitigation strategies, such as optimized application practices and the development of alternative herbicides with less persistent degradation products.

A: Monitoring both parent herbicides and their metabolites provides a more comprehensive understanding of the fate and transport of these chemicals in the environment. [] This approach helps in accurately assessing the overall contamination levels and potential risks associated with herbicide use, as metabolites can exhibit different toxicological profiles and persistence compared to their parent compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.